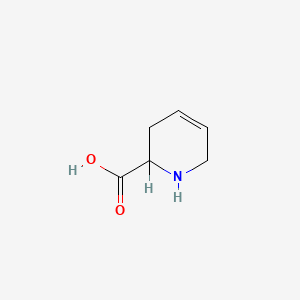

1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of complexes involving pyridinecarboxylic acid derivatives has been widely studied. For example, coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals form under different conditions, showcasing the versatility of pyridinecarboxylic acids in forming metal-organic frameworks (MOFs) and other complex structures (Das et al., 2009).

Molecular Structure Analysis

The crystal structures of these complexes reveal diverse dimensionality depending on the metal ions involved. For instance, the structure of adeninium bis(pyridine-2,6-dicarboxylate) chromate(III) pyridine-2,6-dicarboxylic acid tetrahydrate demonstrates the formation of a supramolecular compound through proton transfer methods (Etefagh et al., 2019).

Chemical Reactions and Properties

The reactivity of pyridinecarboxylic acids with different metal salts under various conditions leads to the formation of coordination polymers and complexes with unique properties. This is evident in the formation of zigzag coordination polymers and discrete carboxylate-bridged metallomacrocycles, as seen with Zn(II) salts (Ghosh et al., 2004).

Physical Properties Analysis

The crystal and molecular structure analyses of these complexes provide insights into their stability and the nature of their interactions. For instance, the supramolecular structure of pyridine-2,6-dicarboxylic acid shows a one-dimensional structure stabilized through hydrogen bonding, demonstrating the significance of non-covalent interactions in the solid state (Téllez et al., 2002).

Chemical Properties Analysis

The ligands derived from pyridinecarboxylic acids, such as those involving pyridine-2,6-dicarboxylate, play a crucial role in the formation of metal complexes, affecting the coordination modes and the overall properties of the resulting compounds. The diversity in coordination modes, ranging from bidentate O,O and N,O to tridentate O,N,O, significantly influences the physical and chemical properties of these complexes (Chattopadhyay et al., 2003).

Scientific Research Applications

Clinch et al. (1989) synthesized a series of substituted tetrahydropyridines, including 1,2,3,6-tetrahydropyridines, through intramolecular Michael addition reactions, suggesting applications in synthetic chemistry (Clinch, Marquez, Parrott, & Ramage, 1989).

Zhu, Lan, and Kwon (2003) developed a phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, indicating potential in catalysis and organic synthesis (Zhu, Lan, & Kwon, 2003).

Hui et al. (2010) explored the use of a pyridinecarboxylate ligand in synthesizing tetranuclear and trinuclear nickel(II) complexes, pointing towards applications in coordination chemistry and material science (Hui, Shu, Hu, Song, Yao, Yang, Wu, Yang, & Xue, 2010).

Ghosh, Ribas, and Bharadwaj (2004) investigated metal-organic framework structures using pyridine-dicarboxylate, highlighting its potential in the development of novel materials (Ghosh, Ribas, & Bharadwaj, 2004).

Cui, Zhao, Zhang, Liu, and Zhang (2009) studied structural and magnetic properties of metal complexes with pyridine-dicarboxylic acid, indicating applications in magnetic materials (Cui, Zhao, Zhang, Liu, & Zhang, 2009).

Zhu, Xu, Wang, and Zheng (2012) synthesized lanthanide pyridine-tricarboxylate coordination polymers, showing potential in luminescence and magnetic studies (Zhu, Xu, Wang, & Zheng, 2012).

properties

IUPAC Name |

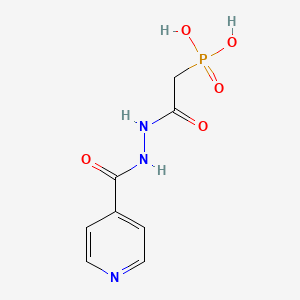

1,2,3,6-tetrahydropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,5,7H,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQPUTODZKESPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964413 | |

| Record name | 1,2,3,6-Tetrahydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

498-98-6 | |

| Record name | 1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dehydropipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6-Tetrahydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3r,11Bs)-9-methoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B1200587.png)

![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)